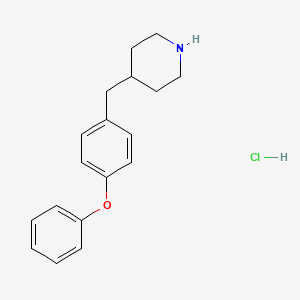

4-(4-苯氧基苄基)-哌啶盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-Phenoxy-benzyl)-piperidine hydrochloride, also known as 4-PBP-HCl, is an organic compound with a wide range of applications in scientific research. It is a synthetic piperidine derivative and has been used in a variety of studies in the fields of biochemistry, pharmacology, and medicine. 4-PBP-HCl has been studied for its potential use in drug development, as well as its ability to modulate various biochemical and physiological pathways. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for this compound.

科学研究应用

结构表征和生物活性

- 生物活性和结构见解:一项研究合成了与 4-(4-苯氧基苄基)-哌啶盐酸盐在结构上相关的化合物,并对其进行了表征,揭示了其对 K562 细胞的生物活性和潜在的抗白血病特性。该化合物的晶体结构涉及哌啶环与苯环形成的二面角和分子间氢键,有助于其稳定性和生物活性 (Wang 等人,2009 年)。

合成策略和药物化学

- 哌啶衍生物的合成:研究重点关注通过环转化立体选择性合成顺式-3,4-二取代哌啶,突出了某些哌啶衍生物的反应活性和它们作为药物化学模板的用途。该方法为合成多种新的哌啶衍生物提供了一条途径,这些衍生物对于制药应用很有价值 (Mollet 等人,2011 年)。

化学性质和药物设计

- 衍生物的药理特征:一种新型的亚型选择性 N-甲基-d-天冬氨酸 (NMDA) 拮抗剂,其结构与 4-(4-苯氧基苄基)-哌啶盐酸盐相关,对 NMDA 受体的 NR2B 亚型表现出有效的拮抗活性。这项研究为哌啶衍生物的设计和药理评价提供了见解,以便用于潜在的治疗应用 (Gill 等人,2002 年)。

治疗应用和生物活性

- 多靶点候选药物:一项针对基于药效基团 N-苄基-哌啶亚基的多功能 N-苄基-哌啶-芳基-酰肼杂化衍生物的研究表明,某些化合物表现出有效的 AChE 抑制活性和抗炎活性。这些化合物对淀粉样蛋白 β 寡聚体诱导的神经变性具有神经保护作用,突出了哌啶衍生物在治疗阿尔茨海默病等神经退行性疾病中的治疗潜力 (Viegas 等人,2018 年)。

构象分析和药物设计

- 生物活性构象探索:对反式-3,4-二甲基-4-(3-羟基苯基)哌啶(与 4-(4-苯氧基苄基)-哌啶盐酸盐相关)的研究旨在探索这些阿片受体拮抗剂的生物活性构象。该研究的发现为受体识别的分子决定因素和影响配体结合和活性的结构特征提供了有价值的见解 (Le Bourdonnec 等人,2006 年)。

安全和危害

作用机制

Target of Action

The primary target of 4-(4-Phenoxy-benzyl)-piperidine hydrochloride is the NS3 protein of the Hepatitis C Virus (HCV) . The NS3 protein is a multifunctional protein with protease and helicase domains, playing a crucial role in the replication of the virus .

Mode of Action

4-(4-Phenoxy-benzyl)-piperidine hydrochloride interacts with the NS3 protein by binding to a highly conserved novel site located at the interface between the protease and helicase domains . This binding stabilizes an inactive conformation of the NS3 protein, thereby inhibiting its function .

Biochemical Pathways

The compound’s action affects the replication pathway of the HCV. By inhibiting the function of the NS3 protein, the compound prevents the successful replication of the virus . The downstream effects of this action include a reduction in the viral load within the host.

Result of Action

The molecular effect of the compound’s action is the stabilization of an inactive conformation of the NS3 protein . On a cellular level, this results in the inhibition of HCV replication, leading to a decrease in the viral load within the host.

属性

IUPAC Name |

4-[(4-phenoxyphenyl)methyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO.ClH/c1-2-4-17(5-3-1)20-18-8-6-15(7-9-18)14-16-10-12-19-13-11-16;/h1-9,16,19H,10-14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQDTWVRYJBUDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=C(C=C2)OC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588796 |

Source

|

| Record name | 4-[(4-Phenoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Phenoxy-benzyl)-piperidine hydrochloride | |

CAS RN |

1172749-25-5 |

Source

|

| Record name | 4-[(4-Phenoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B1355939.png)

![4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B1355941.png)

![4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid](/img/structure/B1355962.png)

![N-[1-(2-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B1355967.png)

![3-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-YL]propanoic acid](/img/structure/B1355968.png)